8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 359902-00-4
VCID: VC7758690
InChI: InChI=1S/C20H21N5O3/c1-13-6-8-14(9-7-13)12-25-16-17(23(2)20(27)24(3)18(16)26)22-19(25)21-11-15-5-4-10-28-15/h4-10H,11-12H2,1-3H3,(H,21,22)
SMILES: CC1=CC=C(C=C1)CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C
Molecular Formula: C20H21N5O3
Molecular Weight: 379.42

8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 359902-00-4

Cat. No.: VC7758690

Molecular Formula: C20H21N5O3

Molecular Weight: 379.42

* For research use only. Not for human or veterinary use.

8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione - 359902-00-4

Specification

CAS No. 359902-00-4
Molecular Formula C20H21N5O3
Molecular Weight 379.42
IUPAC Name 8-(furan-2-ylmethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C20H21N5O3/c1-13-6-8-14(9-7-13)12-25-16-17(23(2)20(27)24(3)18(16)26)22-19(25)21-11-15-5-4-10-28-15/h4-10H,11-12H2,1-3H3,(H,21,22)
Standard InChI Key JLIYRAVCHMXEQJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C

Introduction

8-[(2-Furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound featuring a purine base structure. It is characterized by the presence of a furylmethyl amino group and a methylbenzyl substituent. This compound is also known by the synonym TOSLAB 870917, indicating its relevance in research contexts, particularly in the field of organic synthesis and pharmaceutical development.

Synthesis and Applications

The synthesis of 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis techniques. These methods often include reactions such as nucleophilic substitution and condensation reactions to form the purine core and attach the necessary substituents.

This compound is of interest in pharmaceutical research due to its potential biological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, suggesting applications in fields like neurology and oncology.

Structural Analogues

Several compounds share structural similarities with 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. These analogues can provide insights into how different substituents affect biological activity:

Compound NameMolecular FormulaUnique Features
8-[(2-Furylmethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dioneC20H21N5O3Contains a methylbenzyl group at a different position.
7-(4-Chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneC19H18ClN5O3Features a chlorobenzyl substituent instead of methylbenzyl.
7-(4-Chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneC20H24ClN5O2Replaces the furylmethyl group with a dimethylaminoethyl group.

Research Findings and Potential Applications

While specific biological activity data for 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is limited, compounds with similar structures have shown promise in various therapeutic areas. The presence of a purine core and specific substituents can influence interactions with biological targets, making these compounds candidates for further study in drug development.

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